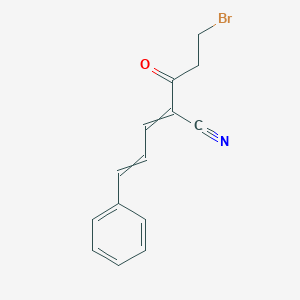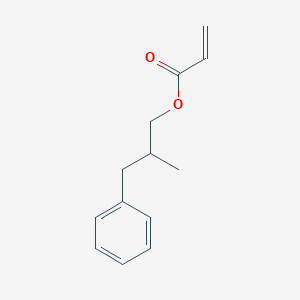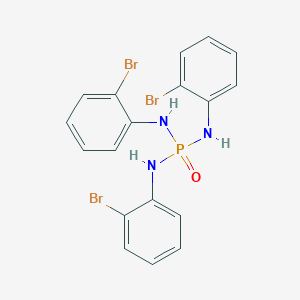
N,N',N''-Tris(2-bromophenyl)phosphoric triamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’,N’'-Tris(2-bromophenyl)phosphoric triamide: is a chemical compound characterized by the presence of three 2-bromophenyl groups attached to a phosphoric triamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’'-Tris(2-bromophenyl)phosphoric triamide typically involves the reaction of phosphoric triamide with 2-bromophenyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’,N’'-Tris(2-bromophenyl)phosphoric triamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: The bromine atoms in the 2-bromophenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of substituted phosphoric triamides.
Applications De Recherche Scientifique
Chemistry: N,N’,N’'-Tris(2-bromophenyl)phosphoric triamide is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological molecules.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. Its structural properties may allow for the development of new drugs with improved efficacy and reduced side effects.
Industry: In industrial applications, N,N’,N’'-Tris(2-bromophenyl)phosphoric triamide can be used as an additive in the production of polymers and other materials to enhance their properties.
Mécanisme D'action
The mechanism by which N,N’,N’'-Tris(2-bromophenyl)phosphoric triamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved in these interactions are complex and depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Hexamethylphosphoramide: A similar compound with a different substitution pattern, used as a solvent and reagent in organic synthesis.
Tris(N,N-tetramethylene)phosphoric acid triamide: Another related compound with applications in various fields of research.
Uniqueness: N,N’,N’'-Tris(2-bromophenyl)phosphoric triamide is unique due to the presence of bromine atoms in the 2-bromophenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
90059-46-4 |
|---|---|
Formule moléculaire |
C18H15Br3N3OP |
Poids moléculaire |
560.0 g/mol |
Nom IUPAC |
N-bis(2-bromoanilino)phosphoryl-2-bromoaniline |
InChI |
InChI=1S/C18H15Br3N3OP/c19-13-7-1-4-10-16(13)22-26(25,23-17-11-5-2-8-14(17)20)24-18-12-6-3-9-15(18)21/h1-12H,(H3,22,23,24,25) |
Clé InChI |
SXXKQADBGKQXCJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NP(=O)(NC2=CC=CC=C2Br)NC3=CC=CC=C3Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(Naphthalen-2-yl)-5-nitrothiophen-2-yl]morpholine](/img/structure/B14385038.png)
![N-Methyl-N-{2-[(trimethylsilyl)oxy]ethyl}methaniminium iodide](/img/structure/B14385041.png)

![1-{2-[(Naphthalen-2-yl)oxy]propoxy}propan-1-ol](/img/structure/B14385056.png)
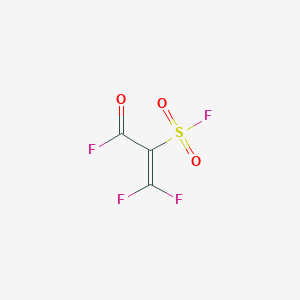
![2-Phenyl-1-(2-phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14385064.png)
![N,N-Diethyl-8H-thieno[2,3-d]azepin-7-amine](/img/structure/B14385077.png)
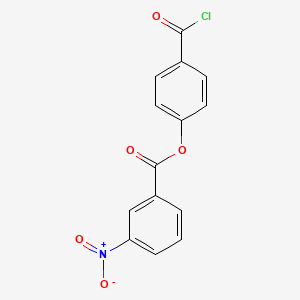
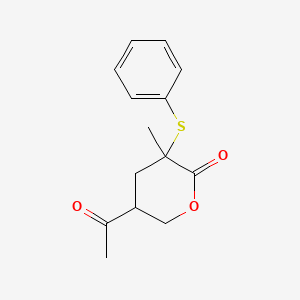
![1-(4-Fluorophenyl)-2-[methyl(propan-2-yl)amino]ethan-1-one](/img/structure/B14385109.png)
